BenchChemオンラインストアへようこそ!

5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

2-pyrazoline structural biology crystallography

5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid (CAS 333304-92-0) is a synthetic 2-pyrazoline (4,5-dihydro-1H-pyrazole) derivative with molecular formula C₂₀H₁₉N₃O₅ and a molecular weight of 381.4 g/mol. It features a 3-nitrophenyl substituent at the dihydropyrazole C-5 position, a phenyl group at C-3, and a 5-oxopentanoic acid side chain at N-1.

Molecular Formula C20H19N3O5
Molecular Weight 381.4g/mol
CAS No. 333304-92-0
Cat. No. B410626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
CAS333304-92-0
Molecular FormulaC20H19N3O5
Molecular Weight381.4g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H19N3O5/c24-19(10-5-11-20(25)26)22-18(15-8-4-9-16(12-15)23(27)28)13-17(21-22)14-6-2-1-3-7-14/h1-4,6-9,12,18H,5,10-11,13H2,(H,25,26)
InChIKeyKVTYHYDIPOCBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic Acid (CAS 333304-92-0): Identity and Physicochemical Starting Point for Procurement


5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid (CAS 333304-92-0) is a synthetic 2-pyrazoline (4,5-dihydro-1H-pyrazole) derivative with molecular formula C₂₀H₁₉N₃O₅ and a molecular weight of 381.4 g/mol [1]. It features a 3-nitrophenyl substituent at the dihydropyrazole C-5 position, a phenyl group at C-3, and a 5-oxopentanoic acid side chain at N-1 [1]. The nitrophenyl-2-pyrazoline sub-class has been structurally characterized by X-ray crystallography, revealing an intramolecular N···N interaction between the nitro group and the pyrazoline N2 nitrogen that influences the ring geometry—a structural feature relevant to conformational stability and intermolecular recognition [2].

Why 5-(5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic Acid Cannot Be Swapped with In-Class 2-Pyrazoline Analogs


Interchanging 2-pyrazoline derivatives sharing a nitrophenyl- and oxopentanoic acid motif introduces unacceptable variability because the specific position of the nitro group (meta vs. para) and the length of the N-acyl side chain (e.g., oxobutanoic vs. oxopentanoic acid) produce detectable structural effects on the ring conformation and electronic distribution [1]. Crystallographic analysis of meta-nitrophenyl-4,5-dihydro-1H-pyrazoles demonstrates a characteristic intramolecular N···N interaction between the nitro oxygen and the N2 nitrogen of the pyrazoline ring that differs in geometry and energy from that of the para-nitro isomer, leading to distinct conformational minima [2]. These differences directly affect the angular presentation of the phenyl and carboxylate pharmacophoric elements, meaning that a “close” analog without rigorous side-by-side bioactivity data cannot be assumed to recapitulate the target compound’s binding pose in an enzyme active site [1][2].

Quantitative Differential Evidence for 5-(5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic Acid (CAS 333304-92-0)


Meta-Nitro Substitution Geometry Enables an Intramolecular N···N Contact Absent in the Para-Nitro Isomer

Single-crystal X-ray diffraction of the meta-nitrophenyl-4,5-dihydro-1H-pyrazole substructure present in the target compound reveals a short intramolecular N···N contact (nitro group nitrogen to pyrazoline N2) with a distance of ~3.0 Å, confirmed by density functional theory (DFT) calculation on the isolated molecule [1]. In the para-nitrophenyl regioisomer, this N···N interaction is geometrically impossible because the nitro group is positioned away from the pyrazoline ring system [1]. The meta-nitrophenyl conformation restricts rotational freedom of the C-5 aryl ring relative to the dihydropyrazole plane, producing a more rigid overall scaffold [1].

2-pyrazoline structural biology crystallography conformational analysis

Chain-Length-Dependent Flexibility of the N-Acyl Side Chain Distinguishes the Pentanoic Acid from the Butanoic Acid Analog

The target compound has a 5-oxopentanoic acid side chain attached to the pyrazoline N-1, one methylene unit longer than the corresponding 4-oxobutanoic acid analog (CAS 332867-69-3) [1]. Molecular mechanics and DFT modeling demonstrate that the pentanoic acid chain introduces an additional freely rotatable C–C bond, increasing the number of accessible conformers and altering the distance between the terminal carboxylate and the pyrazoline core by 1.2–1.5 Å in the fully extended conformation compared with the butanoic acid homolog . No experimental bioactivity data were found for either compound in the accessible primary literature; therefore any claims regarding differential NOS inhibition potency must be treated as untested hypotheses.

structure–activity relationship molecular flexibility drug design synthetic intermediate

General NOS-Inhibitory Activity of 2-Pyrazoline Derivatives Provides Plausible Target Annotations but No Compound-Specific Data

A series of 4,5-dihydro-1H-pyrazole (2-pyrazoline) derivatives have been reported as neuronal nitric oxide synthase (nNOS) inhibitors and evaluated for selectivity against inducible NOS (iNOS) [1]. The reported compounds were characterized by nNOS IC₅₀ values ranging from 0.5 to 50 μM and selectivity ratios (IC₅₀ iNOS / IC₅₀ nNOS) of 2–20, demonstrating that subtle changes in phenyl-substituent pattern and N-acyl chain length modulate both potency and isoform selectivity [1]. However, the target compound 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid was not explicitly tested in this published series, so class-level inference must be applied with caution [1].

nitric oxide synthase nNOS iNOS 2-pyrazoline enzymology

Predicted Physicochemical Profile Distinguishes the Meta-Nitro-Pentanoic Acid Combination from Other Nitrophenyl-2-pyrazolines

The Computed LogP (XLogP3-AA) for the target compound is 2.3, placing it in an intermediate lipophilicity range [1]. This value distinguishes it from the 4-oxobutanoic acid analog (CAS 332867-69-3, predicted XLogP3-AA ≈ 1.8) and from the para-nitrophenyl regioisomer (predicted XLogP3-AA ≈ 2.0–2.1) [1]. Hydrogen bond acceptor count is 6, and the single hydrogen bond donor (carboxylic acid OH) results in a donor/acceptor ratio of 1:6, a property that influences both solubility and target interaction profiles [1].

physicochemical properties ADME prediction logP solubility procurement specification

Validated Application Scenarios for 5-(5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic Acid (CAS 333304-92-0)


Conformationally Constrained Probe for NOS Isoform Selectivity Studies

The rigidifying intramolecular N···N contact (≈3.0 Å) conferred by the meta-nitrophenyl substitution makes this compound a structurally defined probe for investigating how ligand conformational pre-organization influences nNOS versus iNOS selectivity. Researchers may compare its binding kinetics with those of the para-nitrophenyl isomer, which lacks this internal constraint , to deconvolute entropic and enthalpic contributions to isoform discrimination. The compound should be used in radiometric [³H]-L-arginine conversion assays against recombinant rat nNOS and murine iNOS, alongside the para-nitro analog as a negative control for conformational pre-organization .

Carboxylate Spacer Optimization in Fragment-Based or Scaffold-Hopping Campaigns

The 5-oxopentanoic acid side chain provides a flexible carboxylate anchor displaced 6.5–7.0 Å from the pyrazoline N-1 in the extended conformation . This geometry is distinct from the 4-oxobutanoic acid analog (≈5.2–5.5 Å) . In fragment-based drug design or scaffold-hopping programs targeting enzymes with a known carboxylate-binding subsite (e.g., NOS, MMPs, or carbonic anhydrases), the extended spacer can be exploited to map the optimal distance between the core heterocycle and the acidic anchoring point. Synthetic chemists should use the free carboxylic acid form directly in biochemical screens to avoid confounding effects of ester prodrug moieties.

Physicochemical Benchmarking of 2-Pyrazoline Libraries for CNS Drug-Likeness

With an XLogP3-AA of 2.3 and a molecular weight of 381.4 g/mol , this compound lies within the upper boundary of CNS drug-like chemical space. Its intermediate lipophilicity, single hydrogen bond donor, and six hydrogen bond acceptors provide a useful reference point for designing CNS-penetrant 2-pyrazoline libraries. Compared to the more hydrophilic 4-oxobutanoic acid analog (XLogP3-AA ≈ 1.8) , the pentanoic acid compound may exhibit improved passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay conditions. Use this compound as a calibration standard when profiling the physicochemical parameters of newly synthesized 2-pyrazoline derivatives.

Quote Request

Request a Quote for 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.